4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
Description
Contextualization of Phenylpropanoids and Their Derivatives in Natural Product Chemistry
Phenylpropanoids are a large and diverse class of organic compounds produced by plants through the shikimic acid pathway, originating from the amino acids phenylalanine and tyrosine. medchemexpress.comwikipedia.orgtcichemicals.com Their defining chemical feature is a six-carbon aromatic phenyl group attached to a three-carbon propene chain, forming a C6-C3 skeleton. wikipedia.orgrsc.org This fundamental structure is the precursor to an extensive array of natural products, including flavonoids, lignans, coumarins, stilbenes, and isoflavonoids. wikipedia.orgrsc.org
In the plant kingdom, phenylpropanoids fulfill essential roles. They are integral structural components of polymers like lignin (B12514952) and sporopollenin, offer protection against UV radiation, and act as a defense mechanism against pathogens and herbivores. medchemexpress.comwikipedia.orgnih.gov Furthermore, they function as signaling molecules, such as floral pigments and scent compounds, to mediate interactions between plants and pollinators. medchemexpress.comwikipedia.org Simple phenylpropanoids, like eugenol (B1671780), safrole, and chavicol, are well-known as the primary constituents of various essential oils. wikipedia.orgtcichemicals.com The biosynthesis of these compounds is a significant metabolic process in plants, with a substantial portion of the L-phenylalanine pool being channeled into this pathway. rsc.org
Significance of Esterification in Modifying Natural Product Bioactivity and Applications
Esterification, the process of forming an ester, is a pivotal strategy in natural product chemistry for modifying the physicochemical properties and biological activities of parent compounds. tandfonline.commedcraveonline.com This structural modification is particularly effective for polyphenolic compounds, where it can alter lipophilicity, which in turn influences bioavailability, solubility, and metabolic stability. tandfonline.commedcraveonline.complos.org The strategic addition of an ester group can enhance or alter the compound's original bioactivity and, in some cases, confer entirely new biological functions. medcraveonline.complos.org
The synthesis of these ester derivatives can be accomplished through both traditional chemical methods and enzymatic pathways. medcraveonline.com Enzymatic esterification, often employing lipases, is increasingly favored due to its high efficiency, milder reaction conditions, and more environmentally friendly processes. medcraveonline.com A notable example is the esterification of the natural triterpene lupeol, where the resulting esters demonstrated improved bioavailability and activity, making them effective for skin care applications. plos.org Similarly, the esterification of various hydroxyphenylacetic acids has yielded lipophilic esters with enhanced antioxidant and antimicrobial properties. mdpi.com
Historical Overview of Research on Pseudoisoeugenol (B12729001) and Related Esters
Pseudoisoeugenol is a naturally occurring phenylpropene and an isomer of the more widely known eugenol. wikipedia.org Its presence has been documented in the essential oils extracted from the roots of plants belonging to the Pimpinella genus, such as anise (Pimpinella anisum). wikipedia.orghmdb.ca Early research into this class of compounds involved the reinvestigation and characterization of phenylpropanoids found in these plant roots. wikipedia.org
In nature, pseudoisoeugenol is often found not as a free phenol (B47542) but as part of an ester. wikipedia.org Common naturally occurring esters include those formed with small organic acids such as angelic acid, tiglic acid, 2-methylpropionic acid, and, notably, 2-methylbutanoic acid. wikipedia.org Scientific investigations have explored the biosynthesis of these pseudoisoeugenol derivatives in plant tissue cultures. wikipedia.org It has also been noted that the hydrolysis of these natural esters can lead to the formation of a different compound, 2-methyl-5-methoxybenzofuran. wikipedia.org
Rationale for Focused Academic Inquiry into Pseudoisoeugenol 2-methylbutanoate
The specific compound, Pseudoisoeugenol 2-methylbutanoate, is one of the known natural esters of pseudoisoeugenol. wikipedia.org Its identification in plants like anise provides a basis for its study as a natural product. hmdb.ca The primary rationale for a focused investigation stems from the established principle that esterification can significantly modify the bioactivity of natural phenols. tandfonline.commedcraveonline.com Given that various esters of other natural products have shown enhanced or altered properties, there is a compelling reason to explore the specific characteristics of Pseudoisoeugenol 2-methylbutanoate. plos.orgmdpi.com
A review of existing scientific literature indicates that while the parent compound pseudoisoeugenol and its class of esters are known, there is a scarcity of published research focusing specifically on Pseudoisoeugenol 2-methylbutanoate. hmdb.ca This knowledge gap presents a clear opportunity for novel research. A dedicated academic inquiry into this compound would contribute valuable data to the broader understanding of structure-activity relationships within the extensive family of phenylpropanoid esters and could potentially uncover unique properties and applications.
Scope and Organizational Framework of the Research Review
This article provides a focused review of the chemical compound Pseudoisoeugenol 2-methylbutanoate. The framework begins by establishing its chemical context within the broader family of phenylpropanoids and their importance in natural product chemistry. It then delves into the significance of its ester functional group, a key structural feature that influences the properties of natural compounds. The historical context of research on the parent molecule, pseudoisoeugenol, and its related esters is reviewed to provide a foundation for the current inquiry. Finally, the article outlines the scientific rationale for a specific academic focus on Pseudoisoeugenol 2-methylbutanoate, highlighting its status as a specific natural product and the potential for new discoveries based on its unique structure.
Data Tables
Table 1: Physicochemical Properties of Pseudoisoeugenol 2-methylbutanoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methoxy-2-[(1E)-prop-1-en-1-yl]phenyl 2-methylbutanoate | hmdb.cachemspider.com |
| Chemical Formula | C15H20O3 | hmdb.canih.gov |
| Molar Mass | 248.32 g/mol | nih.gov |
| Monoisotopic Mass | 248.141244506 Da | hmdb.ca |
| CAS Number | 58989-20-1 | hmdb.canih.gov |
| Appearance | No data available |
| XLogP3 | 4.1 | nih.gov |
Table 2: Chemical Classification of Pseudoisoeugenol 2-methylbutanoate
| Kingdom | Super Class | Class | Sub Class |
|---|---|---|---|
| Organic compounds | Lipids and lipid-like molecules | Fatty Acyls | Fatty acid esters |
| Organic compounds | Phenylpropanoids and polyketides | Phenylpropanoids | Cinnamic acids and derivatives |
| Organic compounds | Benzenoids | Phenol esters | --- |
Source: Human Metabolome Database hmdb.ca
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| (E)-prop-1-enyl]-4-methoxyphenol (Pseudoisoeugenol) |
| 2-methyl-5-methoxybenzofuran |
| 2-methylbutanoic acid |
| 2-methylpropionic acid |
| Angelic acid |
| Chavicol |
| Estragole |
| Eugenol |
| L-phenylalanine |
| Lupeol |
| Phenylalanine |
| Pseudoisoeugenol 2-methylbutanoate |
| Safrole |
| Tiglic acid |
Properties
IUPAC Name |
(4-methoxy-2-prop-1-enylphenyl) 2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-7-12-10-13(17-4)8-9-14(12)18-15(16)11(3)6-2/h5,7-11H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARRWVYKHJNVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741443 | |
| Record name | 4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58989-20-1 | |
| Record name | 4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Isolation, and Biosynthetic Pathways of Pseudoisoeugenol 2 Methylbutanoate
Natural Abundance and Distribution in Plant Species (e.g., Pimpinella genus)
Pseudoisoeugenol (B12729001) 2-methylbutanoate is notably found within the plant kingdom, with a significant presence in the essential oils of species belonging to the Pimpinella genus (family Apiaceae). nih.govmdpi.com Research has identified this compound in the essential oil of aniseed (Pimpinella anisum), with its concentration varying depending on the geographical origin of the plant material. mdpi.comresearchgate.net For instance, a study analyzing aniseed from various European countries reported the content of trans-pseudoisoeugenyl 2-methylbutyrate (B1264701) to range from 0.4% to 6.4%. mdpi.com The essential oil from Estonian aniseed was found to be particularly rich in this compound, containing 6.4%. mdpi.com
Beyond Pimpinella anisum, other species within the genus are also known to produce pseudoisoeugenol-type phenylpropanoids. researchgate.net For example, epoxy-pseudoisoeugenol-2-methylbutyrate has been identified as a characteristic compound in the essential oils of Pimpinella tragium and Pimpinella saxifraga. researchgate.net The presence of these compounds is not limited to a single part of the plant, as they have been detected in various organs.
Interactive Data Table: Occurrence of Pseudoisoeugenol 2-methylbutanoate and Related Compounds in Pimpinella Species
| Species | Compound | Plant Part | Concentration (%) | Reference |
| Pimpinella anisum | trans-Pseudoisoeugenyl 2-methylbutyrate | Fruits (Aniseed) | 0.4 - 6.4 | mdpi.com |
| Pimpinella anisum | (E)-pseudoisoeugenyl 2-methylbutyrate | Fruits (Aniseed) | - | researchgate.net |
| Pimpinella tragium | Epoxy-pseudoisoeugenyl-2-methylbutyrate | Aerial Parts, Roots, Fruits | - | researchgate.net |
| Pimpinella saxifraga | Epoxy-pseudoisoeugenyl-2-methylbutyrate | Aerial Parts, Roots, Fruits | - | researchgate.net |
| Pimpinella corymbosa | Not specified | Roots | - | mdpi.com |
| Pimpinella rhodanta | Not specified | Roots | - | mdpi.com |
Chemotaxonomic Significance within Specific Botanical Families
The occurrence of pseudoisoeugenol-type phenylpropanoids holds chemotaxonomic significance, particularly within the Pimpinella genus. mdpi.comresearchgate.net These compounds, characterized by a 2-hydroxy-5-methoxy-1-(E)-propenylbenzene skeleton (pseudoisoeugenol), are considered unique to this genus. mdpi.comnih.gov Their presence, along with other specific compounds like trinorsesquiterpenes (pregeijerene and geijerene), can serve as chemical markers to distinguish Pimpinella species. researchgate.netnih.gov The distribution of these phenylpropanoids, when analyzed in conjunction with phylogenetic data, can provide valuable insights into the evolutionary relationships between different species within the genus. nih.gov The Apiaceae family, to which Pimpinella belongs, is known for producing a wide variety of distinctive specialized metabolites, including volatile phenylpropanoids, which have potential for bioprospection. daneshyari.com
Variation in Composition Across Different Plant Organs and Developmental Stages
The concentration and composition of essential oils, including Pseudoisoeugenol 2-methylbutanoate, can vary significantly between different plant organs and at different developmental stages. In Pimpinella tragium and Pimpinella saxifraga, pseudoisoeugenol-type phenylpropanoids have been found in the essential oils isolated from the aerial parts with inflorescences, the roots (during both flowering and fruiting periods), and the fruits. researchgate.net
Studies on Pimpinella anisum have demonstrated that the timing of harvest is a critical factor influencing the composition of its essential oil. The relative amounts of various components, including phenylpropanoids, change as the fruit matures. researchgate.netnih.govnih.gov For instance, one study observed that the levels of isoeugenol (B1672232) in aniseed essential oil varied across ten different maturity stages. nih.gov Another study on anise plants showed that while trans-anethole is the major component, its percentage, along with other minor constituents, fluctuates during fruit development. fao.org This variability underscores the importance of considering the plant's developmental stage when analyzing its chemical profile.
Advanced Methodologies for Isolation and Purification from Complex Natural Matrices
The isolation of Pseudoisoeugenol 2-methylbutanoate from its natural plant sources typically begins with the extraction of the essential oil. Conventional methods for this include hydrodistillation and steam distillation. nih.gov However, these techniques can sometimes lead to the degradation of thermolabile compounds.
For the purification of specific phenylpropanoid esters like Pseudoisoeugenol 2-methylbutanoate from the complex mixture of an essential oil, more advanced chromatographic techniques are employed. A combination of vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC) has been successfully used to isolate phenylpropanoid derivatives from the dichloromethane (B109758) extract of the aerial parts of Pimpinella aurea. High-performance liquid chromatography (HPLC) is another powerful tool for the separation and purification of individual components from essential oils. For the analysis and identification of the isolated compounds, gas chromatography-mass spectrometry (GC-MS) is a standard and effective method.
Elucidation of Biosynthetic Precursors and Enzymatic Pathways
The biosynthesis of Pseudoisoeugenol 2-methylbutanoate involves the general phenylpropanoid pathway followed by specific modification steps. rmiq.org This pathway starts with the amino acid phenylalanine. rmiq.org
The core structure, pseudoisoeugenol, is a phenylpropene. The biosynthesis of phenylpropenes like eugenol (B1671780) and isoeugenol is well-established, and it is hypothesized that pseudoisoeugenol synthesis follows a similar route, with a key step being a hypothesized NIH shift of anethole. nih.gov The general phenylpropanoid pathway involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. Further enzymatic reactions lead to the formation of the specific phenylpropene skeleton.
The final step in the formation of Pseudoisoeugenol 2-methylbutanoate is the esterification of the hydroxyl group of pseudoisoeugenol with 2-methylbutanoic acid. This reaction is likely catalyzed by an acyltransferase enzyme. While the specific enzyme for this reaction in Pimpinella has not been isolated and characterized, studies on the enzymatic synthesis of other phenolic esters provide a model for this process. Lipases are a class of enzymes known to catalyze such esterification reactions.
Investigations in Plant Cell and Tissue Cultures
Plant cell and tissue cultures offer a controlled environment to study the biosynthesis of secondary metabolites. Leaf-differentiating tissue cultures of Pimpinella anisum have been successfully established and have been shown to produce epoxy-pseudoisoeugenol-(2-methylbutyrate). These cultures have been instrumental in corroborating the proposed biosynthetic pathway of pseudoisoeugenols.
Studies using these tissue cultures have demonstrated the activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to (E)-cinnamic acid, and cinnamic acid 4-hydroxylase, which converts (E)-cinnamic acid to p-coumaric acid. Furthermore, experiments with labeled precursors, such as L-[3'-13C]phenylalanine, have confirmed their incorporation into the pseudoisoeugenol structure. Undifferentiated cell cultures of Pimpinella anisum have also been explored for the production of other secondary metabolites, such as chromones, and their production can be enhanced through elicitation with substances like methyl jasmonate. nih.gov
Metabolic Engineering Approaches for Enhanced Production (Theoretical/Mechanistic)
While no specific studies on the metabolic engineering of Pseudoisoeugenol 2-methylbutanoate have been published, theoretical approaches can be proposed based on the extensive research into engineering the broader phenylpropanoid pathway. The goal of metabolic engineering in this context would be to increase the flux of carbon through the biosynthetic pathway towards the desired product.
One theoretical strategy would involve the overexpression of genes encoding key enzymes in the pathway. This could include the genes for phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and the specific enzymes responsible for the later steps of pseudoisoeugenol formation. Additionally, identifying and overexpressing the specific acyltransferase that catalyzes the final esterification step with 2-methylbutanoic acid would be crucial.
Another approach could be to down-regulate competing pathways that draw precursors away from the desired product. For example, if other phenylpropanoids are being produced in significant quantities, reducing the expression of the enzymes leading to those compounds could redirect the metabolic flux towards pseudoisoeugenol biosynthesis.
Furthermore, increasing the supply of the initial precursor, phenylalanine, could also enhance production. This could be achieved by engineering the upstream shikimate pathway. The co-production of both the pseudoisoeugenol precursor and the 2-methylbutanoic acid precursor could also be a target for optimization. These metabolic engineering strategies, while currently theoretical for Pseudoisoeugenol 2-methylbutanoate, are based on successful applications in enhancing the production of other valuable plant-derived compounds.
Advanced Synthetic Methodologies for Pseudoisoeugenol 2 Methylbutanoate and Its Analogues
Strategic Approaches to Ester Synthesis Applied to Arylpropanoid Scaffolds
The core structure of Pseudoisoeugenol (B12729001) 2-methylbutanoate is formed via an ester linkage between the phenolic hydroxyl group of pseudoisoeugenol (an arylpropanoid) and 2-methylbutanoic acid. The primary strategies for forming this type of ester bond include direct esterification and transesterification.
Direct Esterification: This is a fundamental reaction where a carboxylic acid (2-methylbutanoic acid) reacts directly with an alcohol (the phenolic hydroxyl of pseudoisoeugenol) to form an ester and water. scielo.br The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The equilibrium nature of this reaction often requires the removal of water to drive it towards the product and achieve high yields. For complex molecules like arylpropanoids, harsh acidic conditions can lead to side reactions, such as rearrangement or polymerization of the propenyl side chain, necessitating milder and more selective methods.
Transesterification (Alcoholysis): An alternative strategy involves the reaction of a more reactive carboxylic acid derivative, such as an ester (e.g., methyl 2-methylbutanoate) or an acid anhydride, with the arylpropanoid alcohol. scielo.brmdpi.com This method can often be performed under milder conditions compared to direct esterification. Lipase-catalyzed transesterification, in particular, has become a widely investigated route for producing flavor esters, as it operates under neutral pH and low temperatures, preserving the delicate structure of the fragrance molecule. nih.govbegellhouse.com
These reactions can be carried out using various techniques, including conventional heating, microwave irradiation, and biocatalytic processes, each offering different advantages in terms of reaction time, energy consumption, and product purity. researchgate.net
Development and Optimization of Novel Catalytic Systems for Esterification
The choice of catalyst is paramount in the synthesis of esters, dictating the reaction's efficiency, selectivity, and environmental impact. Research has focused on moving from traditional corrosive homogeneous catalysts to more sustainable heterogeneous and enzymatic systems. mdpi.combenthamdirect.com
Homogeneous Catalysts: Mineral acids like sulfuric acid and organic acids like p-toluenesulfonic acid are effective but suffer from significant drawbacks, including difficulty in separation from the product, reactor corrosion, and the generation of acidic waste. mdpi.com
Heterogeneous Catalysts: Solid acid catalysts offer a greener alternative as they are easily separated by filtration, are often reusable, and are generally less corrosive. mdpi.com Examples include:
Ion-Exchange Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, are effective for esterification, although their thermal stability can be limited. mdpi.comresearchgate.net
Zeolites and Clays (B1170129): Materials like H-ZSM-5, montmorillonite (B579905) clays (K10, KSF), and other silicoaluminates possess Brønsted acid sites that can catalyze esterification. researchgate.netresearchgate.net Their porous structure can also impart shape selectivity.
Supported Acids: Active species like tungstosilicic acid or other heteropoly acids can be supported on high-surface-area materials like silica (B1680970) (SiO2) or zirconia (ZrO2) to create stable and highly active solid catalysts. mdpi.com
Biocatalysts (Enzymes): Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of fats in nature but can be used to drive the reverse reaction—esterification—in non-aqueous environments. scielo.brbegellhouse.com They are highly chemo-, regio-, and stereoselective. For flavor ester synthesis, immobilized lipases are particularly advantageous as they enhance enzyme stability and allow for easy recovery and reuse over multiple cycles. mdpi.combegellhouse.commdpi.com Commonly used lipases include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus. nih.gov Optimization of enzymatic reactions involves controlling parameters such as temperature, substrate molar ratio, water activity, and the choice of solvent (or lack thereof in solvent-free systems). nih.govrsc.org
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult to separate, waste generation mdpi.com |
| Heterogeneous Acid | Amberlyst-15, Zeolites, Supported WO₃/SiO₂ | Easy separation, reusable, non-corrosive mdpi.com | Lower activity than homogeneous, potential for pore diffusion limitations, higher initial cost mdpi.com |
| Biocatalyst (Lipase) | Novozym 435 (Candida antarctica Lipase B), Lipozyme RM IM | High selectivity (chemo-, regio-, stereo-), mild conditions (neutral pH, low temp.), green/sustainable begellhouse.comrsc.org | Higher cost, sensitivity to temperature and inhibitors, slower reaction rates mdpi.comrsc.org |
Stereoselective Synthesis and Enantiomeric Resolution of Pseudoisoeugenol 2-methylbutanoate
The structure of Pseudoisoeugenol 2-methylbutanoate contains two key elements of stereochemistry that significantly influence its sensory properties:
The (E/Z)-isomerism of the propenyl double bond on the aromatic ring.
The chiral center at carbon-2 of the 2-methylbutanoate group, which exists as (R)- and (S)-enantiomers.
A stereoselective synthesis aims to produce a specific stereoisomer in favor over others. iupac.org For this target molecule, this involves controlling the geometry of the double bond to favor the (E)-isomer and producing an excess of one enantiomer of the ester.
The synthesis of (E)-α,β-unsaturated esters, a related structural motif, has been achieved with high stereoselectivity using methods like the Horner-Wadsworth-Emmons reaction or by allylic rearrangement of enol phosphates, which can yield >99% (E)-isomers. nih.govrsc.org Applying similar principles to the synthesis or modification of the pseudoisoeugenol starting material would be crucial for ensuring the correct (E)-geometry.
Achieving enantioselectivity in the ester moiety can be approached in two main ways:
Asymmetric Catalysis: Using a chiral catalyst that preferentially facilitates the reaction of one enantiomer of the 2-methylbutanoic acid precursor. Certain lipases are known for their excellent enantioselectivity and can be used to resolve a racemic mixture of 2-methylbutanoic acid (or its simple esters) through kinetic resolution. In this process, the enzyme esterifies one enantiomer at a much faster rate than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Use of a Chiral Pool: Starting with an enantiomerically pure form of 2-methylbutanoic acid, which can be sourced from nature or produced via asymmetric synthesis or resolution. The subsequent esterification reaction would then transfer this chirality into the final product.
The result of a non-selective synthesis would be a mixture of at least two diastereomers: (E)-4-methoxy-2-(prop-1-en-1-yl)phenyl (R)-2-methylbutanoate and (E)-4-methoxy-2-(prop-1-en-1-yl)phenyl (S)-2-methylbutanoate, which may have different flavor profiles and intensities.
Green Chemistry Principles in the Synthesis of Pseudoisoeugenol 2-methylbutanoate
The flavor and fragrance industry is increasingly adopting green chemistry principles to enhance sustainability. perfumerflavorist.comperfumerflavorist.com The synthesis of Pseudoisoeugenol 2-methylbutanoate provides a clear case for applying these principles.
Prevention of Waste: Using highly selective catalysts (like lipases) minimizes the formation of byproducts, reducing waste. sigmaaldrich.com
Atom Economy: Synthetic routes like direct addition are preferred over multi-step processes that use protecting groups. Biocatalytic esterification has a high atom economy. sigmaaldrich.com
Use of Less Hazardous Chemical Synthesis: Biocatalysis avoids the use of strong, corrosive acids and hazardous solvents. begellhouse.comtrilogyflavors.com
Safer Solvents and Auxiliaries: A major focus is the replacement of traditional volatile organic compounds (VOCs). sigmaaldrich.com For ester synthesis, "green" alternatives include:
Solvent-Free Systems: The reaction is run using one of the liquid substrates (e.g., the alcohol) as the solvent medium. This is highly efficient and eliminates solvent waste. nih.govrsc.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and tunable solvent that can be used for enzymatic reactions and extractions. personalcaremagazine.comwikipedia.org
Bio-based Solvents: Solvents derived from renewable resources, such as ethyl lactate (B86563) or glycerol, are being explored. orientjchem.orgyoutube.com
Use of Renewable Feedstocks: The starting materials, pseudoisoeugenol (derived from eugenol) and 2-methylbutanoic acid, can be sourced from natural and renewable raw materials. personalcaremagazine.com
Catalysis: The use of reusable heterogeneous catalysts or highly efficient biocatalysts is superior to stoichiometric reagents. begellhouse.combenthamdirect.com
By integrating these principles, the synthesis can be made more environmentally benign, safer, and often more cost-effective in the long run, aligning with consumer demand for "natural" and sustainably produced ingredients. perfumerflavorist.com
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The choice of a synthetic route for Pseudoisoeugenol 2-methylbutanoate depends on a trade-off between cost, speed, yield, product purity, and sustainability goals. Below is a comparative analysis of the primary methodologies.
| Parameter | Conventional Acid Catalysis | Heterogeneous Acid Catalysis | Enzymatic (Lipase) Catalysis |
|---|---|---|---|
| Catalyst | H₂SO₄, HCl, p-TsOH | Zeolites, Amberlyst-15, Supported Acids | Immobilized Lipase (e.g., Novozym 435) |
| Efficiency (Yield) | Moderate to High (requires water removal) | Moderate to High | Often very high (>90%) under optimized conditions nih.gov |
| Selectivity | Low; risk of side reactions (e.g., etherification, polymerization) | Moderate to High; can be shape-selective | Very High; chemo-, regio-, and often stereoselective mdpi.combegellhouse.com |
| Reaction Conditions | High temperatures (often >100°C) mdpi.com | Elevated temperatures, but often milder than homogeneous | Mild temperatures (typically 30-70°C) nih.gov |
| Catalyst Reusability | No | Yes, with potential for deactivation | Yes, often for many cycles nih.gov |
| Solvents | Often requires hydrocarbon solvents (e.g., toluene) for azeotropic water removal | Can be used with various solvents or in solvent-free systems | Amenable to green solvents (e.g., scCO₂) or solvent-free systems rsc.orgpersonalcaremagazine.com |
| Downstream Processing | Requires neutralization, washing, and extensive purification | Simple filtration to remove catalyst | Simple filtration to remove immobilized enzyme |
| Sustainability | Poor; generates corrosive, aqueous waste | Good; catalyst is recyclable, less waste | Excellent; biodegradable catalyst, mild conditions, renewable begellhouse.com |
Elucidation of Molecular Architecture and Conformation Via Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of Pseudoisoeugenol (B12729001) 2-methylbutanoate. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
A known ¹³C NMR spectrum for Pseudoisoeugenol 2-methylbutanoate has been recorded on a Bruker WH-90 instrument. nih.gov The data from such a spectrum allows for the identification of each unique carbon environment in the molecule.
Table 1: Predicted ¹³C NMR Chemical Shifts for Pseudoisoeugenol 2-methylbutanoate
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~175 |
| Aromatic C-O | ~149 |
| Aromatic C-C | ~145 |
| Aromatic C-H | ~110-140 |
| Alkene C-H | ~125-130 |
| Methoxy (B1213986) C | ~55 |
| Ester C-H | ~41 |
| Ethyl CH₂ | ~26 |
| Methyl C (alkene) | ~18 |
| Methyl C (butanoate) | ~16 |
| Ethyl CH₃ | ~11 |
Note: This table represents typical predicted values for the functional groups present in the molecule. Actual experimental values may vary.
While one-dimensional NMR provides foundational data, multi-dimensional techniques are crucial for confirming the complex structure of Pseudoisoeugenol 2-methylbutanoate.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, clearly delineating the ethyl group (-CH₂CH₃) and the methyl group (-CH(CH₃)) of the 2-methylbutanoate moiety, as well as the propenyl group (-CH=CH-CH₃) attached to the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It would be used to definitively assign the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be instrumental in confirming the (E)-configuration (trans) of the propenyl double bond by showing a Nuclear Overhauser Effect between the vinylic proton and the aromatic proton, but not the methyl protons of the propenyl group.
The flexibility of the ester linkage and the side chains means that Pseudoisoeugenol 2-methylbutanoate can exist in multiple conformations (rotamers). The study of these conformational equilibria often involves a combination of advanced NMR measurements and theoretical calculations. rsc.org The solvent dependence of NMR spectra, particularly coupling constants like ¹JCF or ⁴JHF in analogous fluorinated molecules, can be analyzed using solvation theory to determine the relative populations and energy differences between stable conformers. rsc.orgresearchgate.net For Pseudoisoeugenol 2-methylbutanoate, this would involve analyzing subtle changes in proton-proton and proton-carbon coupling constants in different solvents to understand the preferred orientation of the 2-methylbutanoate group relative to the phenyl ring. rsc.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined monoisotopic mass of Pseudoisoeugenol 2-methylbutanoate is 248.14124450 Da. nih.gov This precise value allows for the unambiguous confirmation of its elemental formula, C₁₅H₂₀O₃. nih.gov Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and used to increase confidence in identification. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for Pseudoisoeugenol 2-methylbutanoate Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.14853 | 157.7 |
| [M+Na]⁺ | 271.13047 | 164.6 |
| [M-H]⁻ | 247.13397 | 161.2 |
| [M+NH₄]⁺ | 266.17507 | 175.4 |
| [M+K]⁺ | 287.10441 | 162.6 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation to gain detailed structural information. In the analysis of Pseudoisoeugenol 2-methylbutanoate, common fragmentation pathways would be elucidated. mdpi.com
GC-MS analysis shows characteristic fragments at m/z 164, 149, and 57. nih.gov A plausible fragmentation pathway involves:
Initial Ionization: Formation of the molecular ion [C₁₅H₂₀O₃]⁺˙ at m/z 248.
Alpha Cleavage: The primary fragmentation is often the cleavage of the ester bond, leading to the formation of a stable pseudoisoeugenol radical cation at m/z 164.
Formation of Butyryl Cation: Concurrently, cleavage can lead to the formation of a 2-methylbutyryl cation, which can rearrange and lose carbon monoxide to form a fragment, or directly form a C₄H₉⁺ fragment at m/z 57.
Further Fragmentation: The fragment at m/z 164 can subsequently lose a methyl radical (CH₃) from the propenyl or methoxy group to yield a fragment at m/z 149.
MS/MS experiments would confirm these proposed pathways by isolating the m/z 248 ion and observing the appearance of daughter ions at m/z 164 and 57, and by isolating the m/z 164 ion to confirm its fragmentation to m/z 149.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. While specific spectra for Pseudoisoeugenol 2-methylbutanoate are not detailed in the provided search results, the expected absorption bands can be predicted from its structure.
Table 3: Predicted Infrared (IR) Absorption Bands for Pseudoisoeugenol 2-methylbutanoate
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Ester | C=O | Stretch | 1750 - 1730 |
| Aromatic Ring | C=C | Stretch | 1600 - 1450 |
| Alkene | C=C | Stretch | 1680 - 1640 |
| Ether/Ester | C-O | Stretch | 1300 - 1000 |
| Aromatic | C-H | Bend (out-of-plane) | 900 - 675 |
| Alkyl | C-H | Stretch | 2980 - 2850 |
The IR spectrum would be dominated by a strong carbonyl (C=O) stretch characteristic of the ester group. nist.gov The presence of both the aromatic ring and the propenyl group would give rise to distinct C=C stretching vibrations. The complex region between 1300 and 1000 cm⁻¹ would contain strong C-O stretching bands from both the ester and the ether linkages. Furthermore, IR spectroscopy can sometimes be used to confirm the presence of different conformers, which may exhibit slightly different absorption frequencies, particularly for the carbonyl stretch. rsc.org
Raman spectroscopy would provide complementary data. The C=C stretching vibrations of the aromatic ring and the propenyl side chain, which are sometimes weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum due to their non-polar nature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules, which are molecules that are non-superimposable on their mirror images. Pseudoisoeugenol 2-methylbutanoate possesses a chiral center at the C2 position of the 2-methylbutanoate moiety. This gives rise to two possible enantiomers, (R)- and (S)-Pseudoisoeugenol 2-methylbutanoate. These techniques measure the differential absorption of left and right circularly polarized light, a property that is exquisitely sensitive to the molecule's three-dimensional structure.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The resulting ECD spectrum is a plot of this difference (Δε) against wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores (light-absorbing groups) within the chiral molecule.
For Pseudoisoeugenol 2-methylbutanoate, the primary chromophore is the substituted phenyl ring. The chirality of the 2-methylbutanoate group, although somewhat distant from the phenyl ring, influences the electronic transitions of the aromatic system, resulting in a characteristic ECD spectrum. The determination of the absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated for one of the enantiomers (e.g., the (S)-enantiomer) using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net For conformationally flexible molecules, it is crucial to consider the Boltzmann-weighted average of the calculated spectra of all significant low-energy conformers to obtain a reliable prediction. rsc.org
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions within the molecule. VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework, with every vibrational mode potentially exhibiting a VCD signal. rsc.org
A key advantage of VCD is that it is sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. For Pseudoisoeugenol 2-methylbutanoate, VCD signals would arise from the chiral 2-methylbutanoate group as well as from the achiral pseudoisoeugenol core, which becomes VCD-active due to the chiral perturbation. The comparison of the experimental VCD spectrum with the DFT-calculated spectrum of a chosen enantiomer allows for the determination of the absolute configuration. rsc.org This technique is particularly powerful for molecules with multiple chiral centers or those lacking strong UV-Vis chromophores.
Table 1: Chiroptical Spectroscopy Techniques for Absolute Configuration Determination
| Technique | Principle | Application to Pseudoisoeugenol 2-methylbutanoate |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Determination of the absolute configuration of the chiral center in the 2-methylbutanoate moiety by comparing experimental and quantum chemically calculated spectra. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrating functional groups. | Provides detailed stereochemical information of the entire molecule, confirming the absolute configuration through comparison with theoretical calculations. |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable)
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision.
If a suitable single crystal of Pseudoisoeugenol 2-methylbutanoate could be grown, X-ray crystallography would provide a definitive determination of its absolute configuration (if the crystal is non-centrosymmetric) and its preferred conformation in the solid state. Furthermore, this technique reveals how molecules pack together in the crystal lattice, providing valuable insights into intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netrsc.org
While a crystal structure for Pseudoisoeugenol 2-methylbutanoate is not publicly available, the analysis of crystal structures of related esters can provide valuable information. For instance, the study of other esters has shown how intramolecular forces can dictate the conformation of the molecule in the crystalline state. researchgate.net
Table 2: X-ray Crystallography Data (Hypothetical for Pseudoisoeugenol 2-methylbutanoate)
Since no experimental crystal structure is available, the following table is a hypothetical representation of the kind of data that would be obtained from an X-ray crystallographic analysis.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric space group, allowing for the determination of the absolute configuration. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° | Defines the size and shape of the repeating unit in the crystal. |
| Molecules per Unit Cell (Z) | 4 | Number of molecules in the unit cell. |
| Key Dihedral Angles | C-C-O-C (ester linkage) | Defines the conformation of the ester group relative to the phenyl ring. |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Reveals how molecules are arranged and interact in the solid state, influencing physical properties like melting point. |
Theoretical and Computational Chemistry Studies on Pseudoisoeugenol 2 Methylbutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine a molecule's energy, geometry, and electronic properties. nih.gov
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for determining the ground-state properties of a molecule, where the system is at its lowest energy level. aps.org
For Pseudoisoeugenol (B12729001) 2-methylbutanoate, a DFT study would begin by constructing a 3D model of the molecule. The calculations would then optimize this geometry to find the most stable conformation (the ground state) by minimizing the total energy. This process reveals crucial information such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT calculations yield key energetic and electronic properties.
Illustrative Data Table of DFT-Calculated Properties for Pseudoisoeugenol 2-methylbutanoate This table represents typical data that would be generated from a DFT study and is for illustrative purposes.
| Calculated Property | Description | Illustrative Value |
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -885.34 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the tendency to donate electrons. | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the tendency to accept electrons. | -0.9 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. | 4.9 eV |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | 2.15 Debye |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | N/A (Visual Map) |
These calculated values provide a deep understanding of the molecule's intrinsic stability, reactivity, and the nature of its chemical bonds.
Quantum chemical calculations are invaluable for mapping out the entire pathway of a chemical reaction. nih.gov The synthesis of Pseudoisoeugenol 2-methylbutanoate typically involves the esterification of pseudoisoeugenol with 2-methylbutanoic acid or its derivative.
Computational methods can model this process by:
Identifying Reactants and Products: The starting geometries of pseudoisoeugenol and the acylating agent, as well as the final product, Pseudoisoeugenol 2-methylbutanoate, are optimized.
Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure represents the energetic barrier that must be overcome for the reaction to proceed.
Calculating Reaction Pathways: The entire energy profile, from reactants through the transition state to products, can be calculated. This is known as the Intrinsic Reaction Coordinate (IRC).
This analysis reveals the activation energy, which is critical for understanding reaction kinetics, and confirms the step-by-step mechanism of ester formation. A biochemical database, for instance, lists a reaction where 2-methylbutanoate and pseudoisoeugenol combine to form a related product, highlighting the relevance of this transformation. biocyc.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govbiorxiv.org An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments. mdpi.com
For Pseudoisoeugenol 2-methylbutanoate, an MD simulation could explore:
Conformational Flexibility: The molecule has several rotatable bonds, particularly in the propenyl and 2-methylbutanoate side chains. MD simulations can explore the different conformations (rotamers) that are accessible at a given temperature and how quickly the molecule transitions between them.
Solvation Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent like octanol), MD can simulate how the solvent organizes around the solute. This is crucial for understanding solubility and partitioning behavior, which are related to properties like LogP. mdpi.com
Illustrative Data Table of MD Simulation Parameters This table represents a typical setup for an MD simulation and is for illustrative purposes.
| Parameter | Description | Illustrative Value/Setting |
| Force Field | A set of parameters describing the potential energy of the system's particles. | GAFF (General Amber Force Field) |
| Solvent Model | The model used to represent the solvent molecules. | TIP3P (for water) |
| Simulation Box | The periodic boundary box containing the solute and solvent. | 50 x 50 x 50 ų |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) |
The results of an MD simulation provide a dynamic picture of the molecule's behavior, complementing the static view from quantum chemical calculations.
In silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., protein-ligand docking, strictly non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like Pseudoisoeugenol 2-methylbutanoate) when bound to a second molecule (a receptor, typically a protein). jbcpm.comresearchgate.net This method is crucial for understanding molecular recognition.
In a non-clinical context, one could investigate the interaction of Pseudoisoeugenol 2-methylbutanoate with various proteins to understand its potential biological interactions. For example, given its structural similarity to eugenol (B1671780), a hypothetical docking study could explore its binding to an olfactory receptor protein to compare its interaction profile with that of known odorants. biorxiv.org
The docking process involves:
Preparing the Ligand and Receptor: Generating 3D structures for both Pseudoisoeugenol 2-methylbutanoate and the target protein.
Sampling Poses: Placing the ligand in the protein's binding site in many different orientations and conformations.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.
Illustrative Data Table of Molecular Docking Results This table illustrates potential results from a docking study against a hypothetical non-clinical protein target and is for illustrative purposes.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Olfactory Receptor | -7.5 | TYR 112, PHE 250 | Pi-Pi Stacking |
| Hypothetical Olfactory Receptor | -7.5 | SER 108 | Hydrogen Bond (with ester carbonyl) |
| Hypothetical Olfactory Receptor | -7.5 | LEU 104, VAL 198 | Hydrophobic Interactions |
These studies can generate hypotheses about which proteins the molecule might interact with and the nature of those interactions. japsonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pseudoisoeugenol 2-methylbutanoate Analogues (focused on in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
To build a QSAR model for analogues of Pseudoisoeugenol 2-methylbutanoate, a researcher would:
Create a Dataset: Synthesize a library of related compounds (analogues) by making small modifications to the parent structure (e.g., changing the ester group, altering substituents on the phenyl ring).
Measure In Vitro Activity: Test all analogues for a specific, measurable in vitro activity (e.g., antioxidant capacity, enzymatic inhibition).
Calculate Molecular Descriptors: For each analogue, calculate a wide range of numerical descriptors that encode its structural, physical, and chemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors, electronic properties from DFT).
Build a Model: Use statistical methods to build a mathematical equation that relates the descriptors to the measured activity.
A typical 4D-QSAR model, for example, can be used to create a pharmacophore model and predict the activities of new, untested compounds. nih.gov
Illustrative Example of a QSAR Equation This equation is a simplified, hypothetical example of a QSAR model. Activity = (0.5 * LogP) - (2.1 * DipoleMoment) + (0.8 * SurfaceArea) + 1.5
Such a model, once validated, can be used to virtually screen new potential analogues, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process.
Investigations into Molecular and Cellular Bioactivity of Pseudoisoeugenol 2 Methylbutanoate Strictly in Vitro and Mechanistic
Evaluation of Antimicrobial Activities against Specific Microorganisms
While direct studies on the antimicrobial properties of Pseudoisoeugenol (B12729001) 2-methylbutanoate are not extensively available in the current body of scientific literature, research on extracts from the Pimpinella genus, from which this and similar compounds are isolated, and on its parent molecule, isoeugenol (B1672232), provides significant insights into its potential antimicrobial effects. researchgate.nettandfonline.com
Specific mechanistic studies on the antifungal action of Pseudoisoeugenol 2-methylbutanoate are yet to be published. However, the antifungal activity of related phenylpropanoids and extracts from Pimpinella species suggests potential mechanisms. researchgate.netresearchgate.net Antifungal agents can act through various mechanisms, including the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with essential cellular processes. nih.gov For instance, some antifungal compounds cause permeabilization of the fungal membrane, leading to the leakage of vital cellular components. nih.gov
Research on a new phenylpropanoid, 4-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate, isolated from Turkish Pimpinella species, demonstrated antifungal activity against several plant pathogenic fungi, including Colletotrichum and Botrytis species. nih.gov This suggests that esters of pseudoisoeugenol may possess inherent antifungal properties. The lipophilic nature of these compounds could facilitate their interaction with and disruption of the fungal cell membrane, a common target for antifungal agents. worldscientific.com
Direct evidence for the antibacterial action and specific inhibition pathways of Pseudoisoeugenol 2-methylbutanoate is limited. However, studies on the parent compound, isoeugenol, and extracts of Pimpinella anisum (aniseed) provide strong indications of potential antibacterial activity. worldscientific.comsciencepublishinggroup.com Isoeugenol has demonstrated significant antibacterial effects against a range of bacteria. For example, it has been shown to prevent biofilm formation by Staphylococcus aureus, Listeria monocytogenes, and Pseudomonas fluorescens on surfaces. nih.gov A study investigating isoeugenol's effect on Pseudomonas aeruginosa reported a minimum inhibitory concentration (MIC) of 64 µg/mL and a minimum bactericidal concentration (MBC) of 128 µg/mL, indicating a bactericidal effect. scielo.br Molecular docking studies from this research suggested that isoeugenol might interfere with bacterial cell wall synthesis by binding to the Penicillin-Binding Protein 3 (PBP3) enzyme. scielo.br
Furthermore, extracts from Pimpinella anisum, which contain related phenylpropanoid compounds, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. worldscientific.com The antimicrobial activity of eugenol (B1671780) derivatives has also been well-documented, with modifications to the eugenol structure leading to enhanced antibacterial properties against pathogens like Helicobacter pylori. mdpi.com These findings collectively suggest that Pseudoisoeugenol 2-methylbutanoate likely possesses antibacterial properties, possibly acting on the bacterial cell wall or membrane.
Table 1: Antibacterial Activity of Isoeugenol against Pseudomonas aeruginosa
| Parameter | Concentration (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 64 scielo.br |
| Minimum Bactericidal Concentration (MBC) | 128 scielo.br |
This table is based on data for isoeugenol, a closely related compound to Pseudoisoeugenol 2-methylbutanoate.
Antioxidant and Radical Scavenging Mechanisms
Phenylpropanoids are widely recognized for their antioxidant properties, which are linked to their ability to scavenge free radicals and chelate metals. nih.govmdpi.com This antioxidant capacity is a key aspect of their protective role in plants against oxidative stress induced by various environmental factors. nih.gov
Commonly used in vitro antioxidant assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. researchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation. stuba.sk
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov
Oxygen Radical Absorbance Capacity (ORAC) Assay: This method evaluates the capacity of an antioxidant to quench peroxyl radicals. nih.gov
Metal Chelating Activity Assay: This assay determines the ability of a compound to bind to pro-oxidant metals like iron and copper, preventing them from participating in reactions that generate ROS. nih.gov
Studies on various plant extracts rich in phenylpropanoids have consistently demonstrated significant antioxidant activity in these assays. researchgate.net For instance, extracts of Pimpinella tirupatiensis have shown dose-dependent DPPH radical scavenging activity. researchgate.net
The free radical scavenging mechanism of phenylpropanoids is primarily attributed to their phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is enhanced by the resonance delocalization of the unpaired electron around the aromatic ring.
The general mechanism can be represented as:
Phenol-OH + R• → Phenol-O• + RH
Where Phenol-OH is the phenylpropanoid, R• is a free radical, Phenol-O• is the stabilized phenoxyl radical, and RH is the neutralized molecule.
Enzyme Modulation and Inhibition Studies (e.g., NF-κB mediated transcription)
The ability of phenylpropanoids to modulate the activity of key enzymes involved in cellular signaling pathways is an area of active research. One of the most studied pathways in this context is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and cell survival. nih.gov
While there are no specific studies on the effect of Pseudoisoeugenol 2-methylbutanoate on NF-κB, research on its close analog, isoeugenol, provides compelling evidence for its potential to inhibit this pathway. A study demonstrated that isoeugenol significantly inhibited the transcriptional activity of NF-κB induced by inflammatory stimuli. nih.gov The proposed mechanism involves the suppression of several key steps in the NF-κB activation cascade, including:
Decreased nuclear translocation of the p65 subunit of NF-κB: This prevents the transcription factor from reaching its target genes in the nucleus.
Inhibition of IκBα degradation: IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm. Its stabilization prevents the release and activation of NF-κB.
Reduced phosphorylation of upstream kinases: Isoeugenol was found to block the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK), which are involved in activating the NF-κB pathway. nih.gov
These findings for isoeugenol suggest that Pseudoisoeugenol 2-methylbutanoate, due to its structural similarity, may also exert enzyme-modulating effects by targeting the NF-κB signaling pathway.
Elucidation of Molecular Targets and Binding Affinities (In vitro)
A thorough review of scientific literature and chemical databases reveals a notable absence of studies dedicated to identifying the specific molecular targets of Pseudoisoeugenol 2-methylbutanoate. Consequently, there is no available data on its binding affinities with any biological molecules. While computational predictions of its properties exist, experimental validation of its direct interactions with proteins, enzymes, receptors, or other cellular components has not been reported. This lack of information prevents the creation of a data table for molecular targets and binding affinities at this time.
Cellular Pathway Perturbations in Non-Human Cell Lines (In vitro)
Similarly, there is a significant deficit in research investigating the effects of Pseudoisoeugenol 2-methylbutanoate on cellular pathways in non-human cell lines. In vitro studies are essential for understanding how a compound influences cellular signaling, metabolic pathways, gene expression, and other physiological processes. Without such studies, it is impossible to detail any specific cellular pathway perturbations caused by this compound. As a result, a data table for cellular pathway perturbations cannot be compiled.
Structure-Activity Relationship (SAR) Studies of Pseudoisoeugenol 2-methylbutanoate Analogues (Focus on Molecular Mechanisms)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing analogues of a lead compound, researchers can identify key functional groups and structural features responsible for its effects. In the case of Pseudoisoeugenol 2-methylbutanoate, there are no published SAR studies focusing on the molecular mechanisms of its analogues. This indicates that the exploration of how modifications to its phenyl, propenyl, or 2-methylbutanoate moieties affect its potential biological activity has not been undertaken or at least not been made public. Therefore, a data table detailing the structure-activity relationships of its analogues cannot be provided.
Derivatization and Chemical Transformations of Pseudoisoeugenol 2 Methylbutanoate
Synthesis of Novel Esters and Ethers from the Pseudoisoeugenol (B12729001) Moiety
The ester linkage in pseudoisoeugenol 2-methylbutanoate is a key functional group for derivatization. Hydrolysis of this ester bond, either through acidic or basic conditions, yields pseudoisoeugenol and 2-methylbutanoic acid. wikipedia.org The liberated phenolic hydroxyl group of the pseudoisoeugenol moiety can then serve as a nucleophile for the synthesis of a wide array of new esters and ethers.
The synthesis of novel esters can be achieved by reacting the free hydroxyl group of pseudoisoeugenol with various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a suitable base. This approach allows for the introduction of a diverse range of acyl groups, potentially modulating the molecule's physical, chemical, and biological properties.
Similarly, the synthesis of novel ethers can be accomplished through the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a strong base to form a phenoxide ion, which is then reacted with an alkyl halide or other electrophilic alkylating agent. This method enables the introduction of various alkyl or aryl groups to the oxygen atom.
A selection of potential novel esters and ethers that could be synthesized from the pseudoisoeugenol moiety is presented in the table below.
| Derivative Type | Reactant | Resulting Derivative | Potential Application Area |
| Ester | Acetyl chloride | Pseudoisoeugenyl acetate (B1210297) | Flavor and fragrance |
| Ester | Benzoyl chloride | Pseudoisoeugenyl benzoate | UV-absorber, plasticizer |
| Ester | Cinnamoyl chloride | Pseudoisoeugenyl cinnamate (B1238496) | Sunscreen agent, perfumery |
| Ether | Methyl iodide | Pseudoisoeugenol methyl ether | Flavor and fragrance intermediate |
| Ether | Benzyl (B1604629) bromide | Pseudoisoeugenol benzyl ether | Pharmaceutical intermediate |
| Ether | Ethylene oxide | 2-(Pseudoisoeugenoxy)ethanol | Surfactant, polymer synthesis |
Chemical Modifications at the Alkyl Chain and Aromatic Ring
The pseudoisoeugenol moiety contains two other key regions for chemical modification: the propenyl alkyl chain and the aromatic ring. The reactivity of these sites is analogous to that observed in similar phenylpropenes like eugenol (B1671780) and isoeugenol (B1672232). mdpi.comugm.ac.id
Modifications to the propenyl side chain can alter the geometry and electronic properties of the molecule. For instance, isomerization of the propenyl group (E-configuration) to an allyl group (shifting the double bond) can be achieved under specific catalytic conditions, leading to the corresponding isochavicol (B3343547) derivative. Oxidation of the double bond can also lead to a variety of functional groups, including epoxides, diols, or even cleavage to form aldehydes or carboxylic acids, depending on the oxidizing agent used.
The aromatic ring of the pseudoisoeugenol moiety is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (or ester) and methoxy (B1213986) groups. Reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at the positions ortho and para to these activating groups. For example, treatment of the parent phenol (B47542), pseudoisoeugenol, with chlorosulfonic acid could introduce a sulfonic acid group onto the ring, a reaction that has been demonstrated with eugenol. ugm.ac.id
The table below outlines some potential chemical modifications at the alkyl chain and aromatic ring of the pseudoisoeugenol moiety.
| Reaction Type | Reagent(s) | Site of Modification | Product Type |
| Isomerization | Base/catalyst | Propenyl chain | Allyl-substituted phenyl ether |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Propenyl chain | Phenylpropene oxide derivative |
| Dihydroxylation | Osmium tetroxide, hydrogen peroxide | Propenyl chain | Phenylpropane diol derivative |
| Nitration | Nitric acid, sulfuric acid | Aromatic ring | Nitro-substituted phenyl ether |
| Sulfonation | Chlorosulfonic acid | Aromatic ring | Sulfonated phenyl ether |
| Halogenation | Bromine, chlorine | Aromatic ring | Halo-substituted phenyl ether |
Utilization as a Synthetic Intermediate in the Preparation of Complex Organic Molecules
The structural features of pseudoisoeugenol 2-methylbutanoate make it a valuable starting material for the synthesis of more complex organic molecules. Upon hydrolysis of the ester, the resulting pseudoisoeugenol can undergo intramolecular cyclization reactions. For example, acid-catalyzed hydrolysis has been shown to lead to the formation of 2-methyl-5-methoxybenzofuran. wikipedia.org This benzofuran (B130515) core is a common motif in many biologically active natural products and synthetic compounds.
Furthermore, the various functional groups on the pseudoisoeugenol moiety can be used as handles for building larger molecular architectures. The phenolic hydroxyl group can be used for ether and ester linkages to connect to other molecular fragments. The propenyl side chain can participate in cycloaddition reactions or be oxidatively cleaved to provide a carbonyl group for further elaboration. The aromatic ring can be functionalized to introduce new reactive sites for cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for carbon-carbon bond formation.
The versatility of the pseudoisoeugenol framework allows for its potential use in the synthesis of a range of complex molecules, including but not limited to:
Bio-based polymers: The phenolic hydroxyl group can be used as a monomer in the production of polyesters and polyethers.
Pharmaceutical scaffolds: The benzofuran and phenylpropene skeletons can serve as starting points for the synthesis of new drug candidates.
Novel agrochemicals: Modification of the core structure could lead to new pesticides or herbicides with improved efficacy and environmental profiles.
Advanced Analytical Methodologies for Detection and Quantification of Pseudoisoeugenol 2 Methylbutanoate
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis
Hyphenated analytical techniques, which combine a separation method with a detection method, are the cornerstone for the analysis of trace compounds like Pseudoisoeugenol (B12729001) 2-methylbutanoate. nih.gov The coupling of chromatography with mass spectrometry, in particular, provides unparalleled performance. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used of these methods. nih.govnih.gov
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds such as Pseudoisoeugenol 2-methylbutanoate. In GC-MS analysis, the compound exhibits characteristic retention and mass spectral data. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra for the compound, with key mass-to-charge ratio (m/z) peaks identified at 164, 57, and 149. nih.gov Experimentally determined Kovats Retention Index values, which are a measure of where a compound appears on a GC column relative to a series of standards, are reported as 1822.2 and 1845.5 on a semi-standard non-polar column. nih.gov
For less volatile analytes or for samples requiring minimal preparation, Liquid Chromatography (LC) coupled with mass spectrometry is the preferred technique. researchgate.net The use of LC-MS/MS allows for the screening of multiple substance classes in a single, rapid chromatographic run, often under 15 minutes. nih.gov This high-throughput capability is essential for analyzing large numbers of samples efficiently.
The presence of a complex matrix, such as in food or biological samples, can significantly interfere with the quantification of a target analyte, a phenomenon known as the matrix effect. nih.gov Therefore, optimizing the chromatographic separation is critical to isolate Pseudoisoeugenol 2-methylbutanoate from co-eluting matrix components.
Key strategies for optimization include:
Stationary Phase Selection : Changing the column's stationary phase is one of the most effective ways to alter selectivity and resolve co-eluting compounds. lcms.cz For LC, modern columns with sub-2 µm particles or fused-core technology (e.g., Ascentis® Express) can provide significantly higher efficiency and resolution, even on standard HPLC systems. lcms.cznih.gov
Mobile Phase Adjustment : In LC, modifying the mobile phase composition—including the organic solvent type, pH, buffer, or other additives—can dramatically alter the separation selectivity. lcms.cz
Gradient Elution : A programmed change in the mobile phase composition during the analysis (gradient elution) is used to effectively separate compounds with a wide range of polarities and ensure that they elute as sharp, symmetrical peaks. nih.gov
Multi-Column Chromatography : Advanced approaches involve coupling multiple columns with different selectivities in series, sometimes referred to as stationary-phase optimized selectivity liquid chromatography (SOSLC). unige.ch This technique can significantly enhance separation power for highly complex mixtures. unige.ch
Two-Dimensional Chromatography : Comprehensive two-dimensional liquid chromatography (LCxLC) provides a much greater separation power than conventional one-dimensional LC. nih.gov This technique is particularly advantageous when coupled with mass spectrometry, as it reduces matrix effects by delivering simpler mixtures to the ion source at any given time, thereby improving quantification. nih.gov
| Parameter | Technique | Optimization Strategy & Rationale | Reference |
|---|---|---|---|
| Stationary Phase | LC / GC | Utilize columns with different selectivities (e.g., C18, Phenyl-Hexyl) or advanced particle technologies (sub-2 µm, fused-core) to improve resolution and efficiency. | lcms.cz |
| Mobile Phase | LC | Adjust solvent type (e.g., Acetonitrile vs. Methanol), pH, and additives to modify analyte retention and selectivity. | researchgate.netlcms.cz |
| Flow Rate | LC / GC | Optimize for the best balance between analysis speed and separation efficiency (van Deemter equation). Higher flow rates can be used with columns like Ascentis® Express for faster analysis without sacrificing resolution. | lcms.cz |
| Temperature | LC / GC | Adjusting column temperature affects solvent viscosity and analyte-stationary phase interactions, which can alter retention times and selectivity. | lcms.cz |
| System Configuration | LC | Employ multi-column systems (SOSLC) or comprehensive 2D-LC (LCxLC) to dramatically increase peak capacity and resolve highly complex samples. | unige.chnih.gov |
Beyond standard MS, advanced detection strategies enhance the confidence of identification and the accuracy of quantification.
Tandem Mass Spectrometry (MS/MS) : In MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and the resulting product ions are detected. nih.gov This process is highly selective and significantly reduces background noise, enabling sensitive detection in complex matrices. nih.gov
High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high-resolution, accurate mass data. This allows for the determination of the elemental composition of an ion, greatly increasing the confidence in its identification. researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : This technique adds another dimension of separation. Ions are separated based on their size, shape, and charge (represented by their collision cross-section, or CCS) before they enter the mass spectrometer. mdpi.com This can resolve isomers that are indistinguishable by mass alone. For Pseudoisoeugenol 2-methylbutanoate, predicted CCS values have been calculated for various adducts, providing a basis for identification using IMS-MS. uni.lu
| Adduct Ion | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.14853 | 157.7 |
| [M+Na]⁺ | 271.13047 | 164.6 |
| [M-H]⁻ | 247.13397 | 161.2 |
| [M+NH₄]⁺ | 266.17507 | 175.4 |
| [M+K]⁺ | 287.10441 | 162.6 |
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Determination
While chromatographic methods are dominant, spectrophotometric and spectrofluorimetric techniques offer simpler, lower-cost alternatives for quantitative determination, though generally with lower selectivity.
Spectrophotometry : Based on the principle of light absorption, UV-Vis spectrophotometry could theoretically be used to quantify Pseudoisoeugenol 2-methylbutanoate due to the presence of a substituted benzene (B151609) ring, which absorbs ultraviolet light. However, this method is prone to interference from other UV-absorbing compounds in a sample, making it unsuitable for complex matrices without extensive cleanup.
Spectrofluorimetry : This method measures the fluorescence emitted by a compound after it absorbs light. While the native fluorescence of Pseudoisoeugenol 2-methylbutanoate may be limited, derivatization reactions could be employed to attach a highly fluorescent tag to the molecule, significantly enhancing detection sensitivity and selectivity.
To date, specific spectrophotometric or spectrofluorimetric methods developed explicitly for Pseudoisoeugenol 2-methylbutanoate are not widely reported in scientific literature, likely due to the superior performance of MS-based methods for trace analysis. hmdb.ca
Innovative Sample Preparation and Extraction Techniques
Effective sample preparation is crucial to concentrate the analyte and remove interfering matrix components before instrumental analysis. researchgate.net Innovative extraction techniques offer significant advantages over traditional methods like Soxhlet or liquid-liquid extraction by reducing extraction time, solvent consumption, and energy use. nih.gov
Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the sample material disrupts cell walls and enhances mass transfer, leading to faster and more efficient extraction. nih.govcapes.gov.br UAE is considered a green technology that is particularly suitable for heat-sensitive compounds. nih.gov Optimization involves adjusting parameters such as extraction time, temperature, and the solid-to-liquid ratio. nih.gov
Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, causing the rupture of the sample matrix and the subsequent release of the analyte into the solvent. nih.gov This method drastically reduces extraction times from hours to minutes compared to conventional techniques like Soxhlet and can provide comparable or better recovery efficiencies. nih.gov
| Technique | Principle | Key Advantages | Typical Parameters for Optimization | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer and disrupts the sample matrix. | Fast, reduced energy use, suitable for thermolabile compounds, "green" technique. | Time, Temperature, Solid-to-Liquid Ratio, Ultrasonic Power, Frequency. | nih.govcapes.gov.br |
| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample, leading to matrix rupture. | Significant reduction in extraction time and solvent volume, high efficiency. | Microwave Power, Temperature, Time, Solvent Choice. | nih.gov |
Emerging Research Directions and Future Prospects for Pseudoisoeugenol 2 Methylbutanoate Research
Exploration of Novel Biocatalytic Approaches for Synthesis and Transformation
The synthesis of flavor esters is increasingly moving away from traditional chemical methods towards greener, more selective biocatalytic routes. Enzymes, particularly lipases, have shown great promise in catalyzing esterification reactions under mild conditions, which is ideal for preserving the delicate structures of aroma compounds.
Research Findings: The enzymatic esterification of eugenol (B1671780), a close isomer of pseudoisoeugenol (B12729001), has been extensively studied and provides a strong precedent for the synthesis of Pseudoisoeugenol 2-methylbutanoate. nih.gov Studies have demonstrated high conversion yields for the production of eugenyl acetate (B1210297) using immobilized lipases like Novozym 435 in solvent-free systems. nih.govresearchgate.net These processes are attractive because they are environmentally friendly and the resulting products are often perceived as more "natural" by consumers. scispace.com The reaction typically involves the direct esterification of the phenolic hydroxyl group with a carboxylic acid or an anhydride. nih.govnih.gov Research into the synthesis of various formate (B1220265) esters has also shown high conversion rates (up to 96.51%) using Novozym 435, highlighting the versatility of this biocatalyst. researchgate.net
For Pseudoisoeugenol 2-methylbutanoate, a similar strategy would involve the lipase-catalyzed reaction between pseudoisoeugenol and 2-methylbutanoic acid (or its anhydride). Future research will likely focus on optimizing reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and the use of different immobilized lipases to maximize yield and purity.
Table 1: Comparison of Biocatalytic Conditions for Synthesis of Related Flavor Esters
| Ester Product | Enzyme | Substrates | Key Reaction Conditions | Conversion Yield | Reference |
|---|---|---|---|---|---|
| Eugenyl Acetate | Novozym 435 (immobilized) | Eugenol & Acetic Anhydride | 50°C, 1:3 molar ratio, solvent-free | 99% | nih.gov |
| Eugenyl Acetate | Lipozyme TL 100L (liquid) | Clove Oil (Eugenol) & Acetic Anhydride | 55°C, 1:1 molar ratio, 10 wt% enzyme | 91.8% | scispace.com |
| Octyl Formate | Novozym 435 (immobilized) | Formic Acid & Octanol | 40°C, 1:7 molar ratio, in 1,2-dichloroethane | 96.51% | researchgate.net |
| Primary Alcohol Esters | Lipase IM-77 | Primary Alcohol & Acid | 60°C, 1:1.5 molar ratio, 20% enzyme | 98% | dyu.edu.tw |
Integration with Materials Science for Advanced Functional Applications (e.g., flavor release systems)
The volatility and susceptibility to degradation of flavor compounds like Pseudoisoeugenol 2-methylbutanoate present significant challenges during food processing and storage. Integrating these molecules with materials science through encapsulation offers a powerful solution to enhance their stability and control their release.
Research Findings: Encapsulation technologies are designed to trap a core material (the flavor compound) within a protective wall material. researchgate.net This approach can protect the flavor from oxidation, heat, and light, while also enabling its targeted release under specific conditions (e.g., upon contact with saliva). researchgate.net Various techniques are available, including physical encapsulation in micro/nanocapsules (like liposomes or polymersomes), physical adsorption via electronic interactions, and covalent conjugation. frontiersin.orgnih.gov For instance, a study on a fluorescent eugenol derivative demonstrated its successful encapsulation in liposomes, which not only ensured its stability but also reduced its toxicity towards human cells while maintaining its insecticidal activity. mdpi.com These findings suggest that encapsulating Pseudoisoeugenol 2-methylbutanoate could similarly enhance its functional properties for applications in both food and potentially other industries.
Table 2: Potential Encapsulation Strategies for Flavor Compounds
| Encapsulation Strategy | Principle | Potential Advantages for Pseudoisoeugenol 2-methylbutanoate | Reference |
|---|---|---|---|
| Micro/Nanocapsules (e.g., Liposomes) | Physical entrapment within an aqueous or lipid core surrounded by a membrane. | Protects from degradation, allows for sustained release, can improve biocompatibility. | frontiersin.orgmdpi.com |
| Polymer Matrices (e.g., Spray Drying) | Flavor is dispersed within a polymer matrix (e.g., maltodextrin, whey protein). | Converts liquid flavor to a stable powder, good protection against oxidation. | researchgate.net |
| Physical Adsorption | Binding of the flavor molecule to a carrier via electronic interactions. | Simple method, can be used with various porous carriers. | frontiersin.org |
| Covalent Conjugation | Chemical bonding of the flavor molecule to a polymer backbone. | Provides the most robust linkage, preventing premature release. | nih.gov |
High-Throughput Screening Methodologies for Discovery of New In Vitro Bioactivities
While primarily of interest for its flavor profile, Pseudoisoeugenol 2-methylbutanoate may possess other valuable biological activities. Its structural similarity to eugenol—a compound known for a wide range of bioactivities—suggests that it and other derivatives are promising candidates for screening. researchgate.netbohrium.com High-throughput screening (HTS) provides the necessary tools to rapidly evaluate large numbers of compounds for potential therapeutic or functional properties. nih.gov
Research Findings: Eugenol and its derivatives have been shown to possess antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties. nih.govresearchgate.netacs.org For example, esterification of eugenol can enhance its antimicrobial properties against certain bacterial strains. nih.govnih.gov Bis-eugenol has demonstrated more potent antioxidant and anti-inflammatory effects than eugenol itself, suggesting that structural modification can significantly enhance bioactivity. acs.org
HTS methodologies could be employed to screen a library of pseudoisoeugenol esters, including the 2-methylbutanoate variant, against a wide array of biological targets. This could involve testing for inhibition of microbial growth, antioxidant capacity in cellular models, modulation of inflammatory pathways (like NF-κB), or cytotoxic effects on cancer cell lines. nih.gov The discovery of a significant secondary bioactivity could open up entirely new applications for this class of compounds in pharmaceuticals or functional foods.
Table 3: Potential Bioactivities of Pseudoisoeugenol Derivatives for HTS Investigation
| Potential Bioactivity | Basis for Investigation (from related compounds) | Example HTS Assay | Reference |
|---|---|---|---|
| Antimicrobial | Eugenol and its esters show activity against various bacteria and fungi. | Microdilution assays to determine Minimum Inhibitory Concentration (MIC) against a panel of microbes. | nih.gov |
| Antioxidant | The phenolic structure of eugenol and its derivatives confers radical-scavenging properties. | DPPH radical scavenging assay or cellular antioxidant assays (e.g., measuring ROS levels). | nih.govacs.org |
| Anti-inflammatory | Bis-eugenol inhibits NF-κB and downregulates inflammatory markers like TNF-α. | Reporter gene assays for NF-κB activity or ELISA for inflammatory cytokines in stimulated macrophages. | acs.org |
| Anticancer | Eugenol inhibits the proliferation of melanoma cells. | Cytotoxicity assays (e.g., MTT or WST-1) against various cancer cell lines. |
Advanced Spectroscopic Probes for Real-time Monitoring of Chemical Processes
The efficient synthesis of Pseudoisoeugenol 2-methylbutanoate, whether by chemical or biocatalytic means, relies on a deep understanding of the reaction kinetics and mechanism. Advanced spectroscopic probes, particularly those that allow for in-situ and real-time monitoring, are invaluable for process optimization and control.
Research Findings: Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of esterification reactions. By inserting a probe directly into the reaction vessel (e.g., using ReactIR technology), it is possible to track the reaction in real-time without the need for sampling. youtube.com For the synthesis of Pseudoisoeugenol 2-methylbutanoate from pseudoisoeugenol, this would involve monitoring the disappearance of the characteristic phenolic hydroxyl (O-H) stretching band and the simultaneous appearance of the ester carbonyl (C=O) stretching band. researchgate.netyoutube.com This data provides immediate insight into the reaction's start, end, kinetics, and the potential formation of intermediates. youtube.com Other techniques like Raman and fluorescence spectroscopy are also gaining traction for real-time bioprocess monitoring due to their high sensitivity and non-invasive nature. mdpi.com
Future research will undoubtedly leverage these Process Analytical Technology (PAT) tools to optimize the synthesis of Pseudoisoeugenol 2-methylbutanoate. Real-time data will enable precise control over reaction conditions, leading to higher yields, improved purity, and more efficient and scalable manufacturing processes.
Table 4: Key FTIR Spectral Regions for Monitoring the Synthesis of Pseudoisoeugenol 2-methylbutanoate
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Trend During Reaction | Reference |
|---|---|---|---|---|
| Phenolic O-H (in Pseudoisoeugenol) | Stretching | 3200 - 3600 (broad) | Decrease | researchgate.netyoutube.com |
| Ester C=O (in Product) | Stretching | 1735 - 1750 | Increase | |
| Ester C-O (in Product) | Stretching | 1150 - 1300 | Increase | researchgate.net |
Computational Design of Enhanced Pseudoisoeugenol 2-methylbutanoate Derivatives with Tuned Properties
The tools of computational chemistry and in silico design are revolutionizing the way new molecules are developed. Instead of relying solely on trial-and-error synthesis, researchers can now predict the properties of molecules before they are ever made, allowing for the rational design of compounds with specific, tuned characteristics.
Research Findings: Scientific machine learning (SciML) and other computational approaches are being used to design new flavor molecules by correlating chemical structures with sensory properties. nih.gov These methods can predict properties like flavor profile, drug-likeness, or toxicity based on molecular structure. researchgate.netresearchgate.net For a molecule like Pseudoisoeugenol 2-methylbutanoate, computational tools can be used to design novel derivatives with enhanced features. For example, molecular docking simulations could predict the binding affinity of different esters to human olfactory receptors to screen for desirable aroma profiles. nih.gov Furthermore, in silico models can predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles, which is crucial for developing safe and effective new ingredients. nih.gov The existing computed property data for Pseudoisoeugenol 2-methylbutanoate in databases like PubChem serves as a starting point for such investigations. nih.gov
The future of research in this area will involve a synergistic loop of computational design, chemical/biocatalytic synthesis, and experimental testing. In silico models will guide the synthesis of the most promising derivatives of Pseudoisoeugenol 2-methylbutanoate, which will then be synthesized and evaluated, with the experimental results being fed back into the models to improve their predictive power. This approach will accelerate the discovery of new flavor compounds with superior stability, novel sensory profiles, and potentially valuable secondary bioactivities.
Table 5: Computationally Predicted Properties of Pseudoisoeugenol 2-methylbutanoate
| Property | Predicted Value | Method/Source | Reference |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | PubChem | nih.gov |
| Molecular Weight | 248.32 g/mol | PubChem | nih.gov |
| XLogP3-AA (Lipophilicity) | 4.1 | Computed by XLogP3 3.0 | nih.gov |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs | nih.gov |
| Rotatable Bond Count | 5 | Computed by Cactvs | nih.gov |
Concluding Remarks and Broader Academic Impact
Synthesis of Key Academic Findings and Insights on Pseudoisoeugenol (B12729001) 2-methylbutanoate
Pseudoisoeugenol 2-methylbutanoate is classified as a phenol (B47542) ester. hmdb.cafoodb.ca This class of organic compounds is characterized by a phenolic moiety linked to a carboxylic acid ester. The foundational structure of Pseudoisoeugenol 2-methylbutanoate is derived from pseudoisoeugenol, a phenylpropanoid. Phenylpropanoids are a large and diverse family of plant secondary metabolites that play crucial roles in plant defense, structure, and signaling. nih.gov
From a chemical data perspective, the compound is cataloged with the CAS number 58989-20-1. nih.govchemspider.com Its molecular formula is C15H20O3, and it has a molecular weight of approximately 248.32 g/mol . nih.gov While its presence has been detected in some natural sources, including anise (Pimpinella anisum), as well as in broader categories of fats, oils, and spices, it has not been quantified in these sources. hmdb.cafoodb.ca A significant finding from a review of existing literature is the notable scarcity of published research specifically dedicated to Pseudoisoeugenol 2-methylbutanoate. hmdb.cafoodb.ca
Perspectives on the Compound's Role in Phytochemistry and Organic Synthesis
In the realm of phytochemistry, Pseudoisoeugenol 2-methylbutanoate is understood as a derivative of the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide array of plant compounds starting from the amino acid phenylalanine. nih.gov These compounds, including flavonoids, lignans, and stilbenes, are integral to a plant's interaction with its environment, providing defense against pathogens and UV radiation. nih.gov The esterification of pseudoisoeugenol with 2-methylbutanoic acid to form the title compound represents one of the myriad modifications that contribute to the chemical diversity of natural products.
From the viewpoint of organic synthesis, the creation of Pseudoisoeugenol 2-methylbutanoate would likely involve standard esterification methods. These could include the Fischer esterification of pseudoisoeugenol with 2-methylbutanoic acid in the presence of an acid catalyst, or the use of coupling reagents to facilitate the reaction between the alcohol (pseudoisoeugenol) and the carboxylic acid. The synthesis of various esters is a fundamental and well-established area of organic chemistry, with ongoing research focusing on developing greener and more efficient methodologies. The synthesis of this specific compound, however, is not well-documented in academic literature, suggesting it has not been a primary target for synthetic chemists to date.
Identification of Critical Knowledge Gaps and Future Research Imperatives
The most significant knowledge gap concerning Pseudoisoeugenol 2-methylbutanoate is the lack of dedicated scientific investigation into its biological activities and potential applications. While its parent compound, pseudoisoeugenol, and other related phenylpropanoids have been studied for various properties, this specific ester derivative remains largely uncharacterized.
Future research should prioritize the following:
Isolation and Quantification: Developing analytical methods to isolate and quantify Pseudoisoeugenol 2-methylbutanoate from its natural sources would provide a better understanding of its prevalence and concentration in the plant kingdom.
Biological Screening: A comprehensive screening of the compound for a range of biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties, is a crucial next step. This could unveil previously unknown therapeutic or agrochemical potential.
Toxicological Studies: Should any significant biological activity be discovered, a thorough toxicological evaluation would be necessary to determine its safety profile.
Targeted Synthesis: The development and publication of an optimized synthesis protocol would make the compound more accessible for research purposes. The investigation of derivatives, such as the epoxidized form, could also be a fruitful area of research. nih.gov
Interdisciplinary Collaboration and the Advancement of Chemical Sciences
The comprehensive study of a compound like Pseudoisoeugenol 2-methylbutanoate underscores the necessity of interdisciplinary collaboration. Progress in this area requires the combined expertise of:
Phytochemists to isolate and identify the compound from natural sources.
Organic Synthetic Chemists to develop efficient methods for its production and the creation of novel derivatives.
Analytical Chemists to develop robust methods for its detection and quantification.
Biologists and Pharmacologists to investigate its biological activities and mechanisms of action.
Computational Chemists to model its properties and interactions with biological targets.
By fostering collaboration across these disciplines, the scientific community can more effectively unlock the potential of understudied natural products. The advancement of chemical sciences is increasingly reliant on such integrated approaches to tackle complex scientific questions and translate fundamental chemical knowledge into practical applications. The story of Pseudoisoeugenol 2-methylbutanoate is, in essence, a call for the continued exploration of the chemical world, reminding us that many discoveries may lie hidden in plain sight, awaiting the focused lens of interdisciplinary scientific inquiry.
Q & A
Q. What analytical techniques are most effective for characterizing the structural purity of pseudoisoeugenol 2-methylbutanoate?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) combined with gas chromatography-mass spectrometry (GC-MS) are critical for structural elucidation. NMR confirms stereochemistry and functional groups, while GC-MS verifies purity and identifies impurities. For example, enantiomeric purity can be assessed using chiral column chromatography paired with GC-MS to resolve stereoisomers, ensuring synthetic accuracy .
Q. How can researchers validate the synthesis pathway of pseudoisoeugenol 2-methylbutanoate?
Methodological Answer: Optimize reaction conditions (e.g., temperature, catalyst) using kinetic studies and intermediate characterization. Monitor reaction progress via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) to track esterification. Confirm final product identity via high-resolution mass spectrometry (HRMS) and compare spectral data with published literature in databases like SciFinder or Web of Science .
Q. What databases are recommended for accessing peer-reviewed studies on pseudoisoeugenol 2-methylbutanoate?
Methodological Answer: Use SciFinder for chemical properties, synthetic pathways, and bioactivity data. Web of Science provides citation tracking and impact metrics for literature reviews. Avoid non-peer-reviewed platforms (e.g., ). Advanced search filters in these databases should include keywords like "pheromone analogs" or "methylbutanoate derivatives" to narrow results .
Advanced Research Questions
Q. How should experimental designs address dose-dependent behavioral responses in electrophysiological studies of pseudoisoeugenol 2-methylbutanoate?
Q. How can contradictory data in pheromone activity studies of pseudoisoeugenol 2-methylbutanoate be resolved?
Methodological Answer: Discrepancies often arise from stereochemical variations or environmental factors. Perform enantiomer-specific bioassays to isolate active isomers. Use multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to differentiate confounding variables. Cross-validate findings with field trials and laboratory assays to reconcile contradictions .
Q. What strategies optimize sample size and statistical power in behavioral studies involving pseudoisoeugenol 2-methylbutanoate?
Methodological Answer: Calculate minimum sample size using power analysis (α = 0.05, β = 0.20) based on preliminary data. For insect behavior studies, a sample size of 50–100 individuals per treatment group is typical to ensure reproducibility. Use stratified randomization to account for biological variability (e.g., age, sex) and apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
Q. How can researchers integrate primary and secondary data to explore novel applications of pseudoisoeugenol 2-methylbutanoate?
Methodological Answer: Combine literature reviews (secondary data) with targeted primary experiments. For example, if existing studies highlight its pheromone-like activity, design bioassays to test its efficacy in non-model species. Use meta-analysis tools to synthesize historical data and identify underexplored pathways (e.g., plant-insect interactions) .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals indexed in Web of Science. Use Boolean operators (e.g., "pseudoisoeugenol 2-methylbutanoate AND synthesis NOT industrial") to exclude non-academic sources .
- Data Validation : Replicate key experiments from seminal studies to confirm reproducibility. Share raw data via repositories like Zenodo to enhance transparency .
- Ethical Compliance : For studies involving live organisms, adhere to institutional guidelines for humane handling and euthanasia, as outlined in protocols for biomedical or behavioral research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
